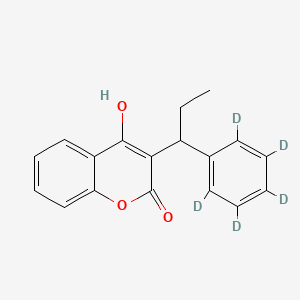

Phenprocoumon-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenprocoumon-d5 is a deuterated form of phenprocoumon, a coumarin derivative that acts as a long-acting oral anticoagulant. It is used primarily for the prevention and treatment of thromboembolic diseases such as venous thrombosis, thromboembolism, and pulmonary embolism. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies .

準備方法

Synthetic Routes and Reaction Conditions: Phenprocoumon-d5 can be synthesized through isotopic labeling techniques. The general synthetic route involves the introduction of deuterium atoms into the phenprocoumon molecule. This can be achieved by using deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized for cost-effectiveness and efficiency while maintaining the quality of the final product .

化学反応の分析

Types of Reactions: Phenprocoumon-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

科学的研究の応用

Phenprocoumon-d5 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Chemistry: Used in studies involving reaction mechanisms and isotope effects.

Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new anticoagulant drugs and in quality control processes

作用機序

Phenprocoumon-d5 is compared with other vitamin K antagonists such as warfarin and acenocoumarol:

Warfarin: Similar mechanism of action but differs in pharmacokinetics and metabolism.

Acenocoumarol: Also a vitamin K antagonist with a shorter half-life compared to phenprocoumon.

Uniqueness: this compound’s deuterium labeling provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts .

類似化合物との比較

- Warfarin

- Acenocoumarol

- Dicoumarol

生物活性

Phenprocoumon-d5 is a deuterated analog of phenprocoumon, a well-established oral anticoagulant primarily used in the management of thromboembolic diseases. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic implications, and clinical relevance based on recent studies.

Overview of Phenprocoumon

Phenprocoumon is a vitamin K antagonist that inhibits the synthesis of vitamin K-dependent clotting factors, thereby preventing thrombus formation. Its use spans over four decades, particularly in patients at risk for thromboembolic events. The introduction of deuterated forms like this compound allows for advanced pharmacokinetic studies, providing insights into drug metabolism and efficacy.

Pharmacokinetics of this compound

The pharmacokinetics of this compound have been studied in various clinical scenarios, particularly emergency situations involving major bleeding or urgent surgery. Key findings include:

- Half-Life : The half-life of this compound is approximately 5.27 to 5.29 days in patients experiencing major bleeding or undergoing urgent surgery .

- Drug Concentration : Initial drug concentrations are significantly higher in patients with major bleeding compared to those undergoing surgery (1.92 ng/mL vs. 0.87 ng/mL) at admission .

- INR Levels : International Normalized Ratio (INR) levels often rebound after reversal treatment, necessitating repeated interventions to manage anticoagulation effectively .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Major Bleeding Group | Urgent Surgery Group |

|---|---|---|

| Half-Life (days) | 5.27 | 5.29 |

| Initial Concentration (ng/mL) | 1.92 | 0.87 |

| 30-Day Mortality Rate (%) | 14.6 | 12.1 |

Clinical Implications

The clinical implications of this compound are significant in managing anticoagulation therapy, particularly in emergency settings:

- Reversal Strategies : Patients treated with phenprocoumon often require immediate reversal strategies such as vitamin K or prothrombin complex concentrates (PCC) due to the high risk of bleeding complications .

- Mortality Rates : A notable mortality rate exists among patients with major bleeding (14.6%) and those undergoing urgent surgery (12.1%), highlighting the critical need for effective management protocols .

Case Studies

Recent studies have provided valuable case analyses that illustrate the pharmacological behavior and clinical outcomes associated with this compound:

- Case Study A : A 78-year-old patient with life-threatening gastrointestinal bleeding was treated with this compound. Initial INR levels were significantly elevated, necessitating rapid reversal with PCC and vitamin K, followed by monitoring for rebound effects.

- Case Study B : An elderly patient undergoing hip surgery was found to have elevated phenprocoumon levels preoperatively. The surgical team implemented a preoperative reversal strategy that successfully managed anticoagulation without significant complications.

特性

IUPAC Name |

4-hydroxy-3-[1-(2,3,4,5,6-pentadeuteriophenyl)propyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-YQYLVRRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。